molecular formula C12H14O3 B8154486 Ethyl 4-methoxy-3-vinylbenzoate

Ethyl 4-methoxy-3-vinylbenzoate

Cat. No.: B8154486
M. Wt: 206.24 g/mol
InChI Key: YRWDPGRZXSZVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-3-vinylbenzoate is an organic compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring an ethyl ester group, a methoxy group, and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methoxy-3-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxy-3-vinylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Heck reaction, where 4-methoxy-3-iodobenzoic acid is reacted with ethylene in the presence of a palladium catalyst and a base. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-3-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 4-methoxy-3-vinylbenzaldehyde or 4-methoxy-3-vinylbenzoic acid.

    Reduction: Ethyl 4-methoxy-3-vinylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-3-vinylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-3-vinylbenzoate depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the vinyl and ester groups, which can undergo various chemical transformations. In biological systems, its activity may involve interactions with cellular enzymes and receptors, although detailed studies are required to elucidate these pathways.

Comparison with Similar Compounds

Ethyl 4-methoxy-3-vinylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-methoxybenzoate: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its solubility and reactivity.

    4-methoxy-3-vinylbenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties and applications.

This compound is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 3-ethenyl-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-9-8-10(12(13)15-5-2)6-7-11(9)14-3/h4,6-8H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWDPGRZXSZVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.